molecular formula C11H7ClF3N3O2 B13205569 1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1311315-23-7

1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13205569
CAS No.: 1311315-23-7
M. Wt: 305.64 g/mol
InChI Key: GVCVHPNNXHSGHH-UHFFFAOYSA-N
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Description

1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chloropyridinyl group, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxalyl Chloride: Used for converting carboxylic acids to acyl chlorides.

    Potassium Persulfate: Employed in oxidation reactions.

    Phosphorus Tribromide: Utilized for bromination reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications .

Properties

CAS No.

1311315-23-7

Molecular Formula

C11H7ClF3N3O2

Molecular Weight

305.64 g/mol

IUPAC Name

1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H7ClF3N3O2/c1-5-7(10(19)20)8(11(13,14)15)18(17-5)9-6(12)3-2-4-16-9/h2-4H,1H3,(H,19,20)

InChI Key

GVCVHPNNXHSGHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C(F)(F)F)C2=C(C=CC=N2)Cl

Origin of Product

United States

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